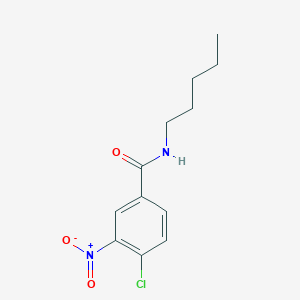
4-chloro-3-nitro-N-pentylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-nitro-N-pentylbenzamide: is a chemical compound with the following properties:
Chemical Formula: CHClNO
Molecular Weight: 231.68 g/mol
Melting Point: 199-201 °C (literature value)
Boiling Point: Approximately 288.6 °C (predicted)
Preparation Methods
Synthetic Routes: The synthesis of 4-chloro-3-nitro-N-pentylbenzamide involves the following steps:
Nitration: Nitration of N-pentylbenzamide with nitric acid (HNO) and sulfuric acid (HSO) yields this compound.
Chlorination: Chlorination of the nitro compound using a chlorinating agent (e.g., thionyl chloride, SOCl) introduces the chlorine atom.
Industrial Production: Industrial production methods typically involve large-scale batch processes using optimized reaction conditions.
Chemical Reactions Analysis
Reactions:
Reduction: The nitro group (-NO) can be reduced to an amino group (-NH) using reducing agents like tin and hydrochloric acid.
Substitution: The chlorine atom can undergo substitution reactions with various nucleophiles (e.g., amines, thiols) to form substituted derivatives.
Nitration: Nitric acid (HNO) and sulfuric acid (HSO)
Chlorination: Thionyl chloride (SOCl)
Major Products: The major product is 4-chloro-3-nitro-N-pentylbenzamide itself.
Scientific Research Applications
4-Chloro-3-nitro-N-pentylbenzamide finds applications in:
Chemistry: As a building block for more complex organic molecules.
Biology: In studies related to drug design and bioactivity.
Medicine: Potential pharmaceutical applications.
Industry: As an intermediate in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
Comparison with Similar Compounds
While 4-chloro-3-nitro-N-pentylbenzamide is unique due to its specific substitution pattern, similar compounds include:
4-Nitro-N-pentylbenzamide: (CAS#: 89399-20-2)
4-Chloro-3-nitrobenzamide: (CAS#: 321531-55-9)
Properties
Molecular Formula |
C12H15ClN2O3 |
|---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
4-chloro-3-nitro-N-pentylbenzamide |
InChI |
InChI=1S/C12H15ClN2O3/c1-2-3-4-7-14-12(16)9-5-6-10(13)11(8-9)15(17)18/h5-6,8H,2-4,7H2,1H3,(H,14,16) |
InChI Key |
QYBCNBCBFIMDLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


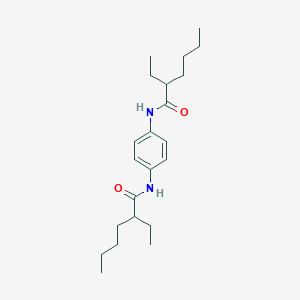
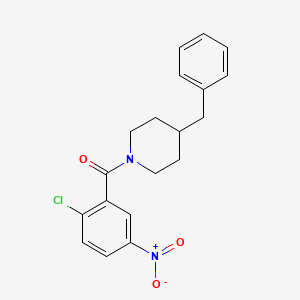
![2,6-Dimethyl-4-[(2,4,6-trimethylphenyl)sulfonyl]morpholine](/img/structure/B11023918.png)
![3-(4-chlorophenyl)-9-methyl-2,5-diphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11023930.png)
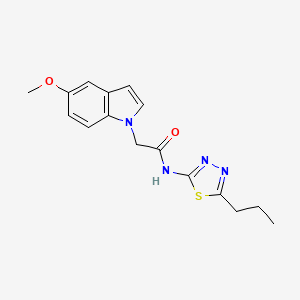
![Ethyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11023948.png)
![4-ethyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11023952.png)
![Biphenyl-2,2'-diylbis[(4-benzylpiperazin-1-yl)methanone]](/img/structure/B11023963.png)
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B11023964.png)
![8-iodo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11023971.png)
![ethyl N-[(5-nitrofuran-2-yl)carbonyl]glycinate](/img/structure/B11023974.png)
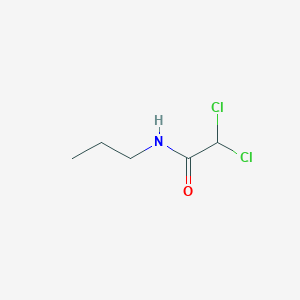
![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11023979.png)
![N-[4-(heptylsulfamoyl)phenyl]acetamide](/img/structure/B11023986.png)
